N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-4-fluorobenzamide
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Overview
Description
N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-(4-FLUOROBENZOYL)THIOUREA is a complex organic compound that features a unique combination of a cycloheptathiophene ring and a fluorobenzoyl thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-(4-FLUOROBENZOYL)THIOUREA typically involves multiple steps:
Formation of the Cycloheptathiophene Ring: This step often starts with the cyclization of a suitable precursor, such as a substituted cycloheptene, in the presence of sulfur and a catalyst to form the thiophene ring.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.
Attachment of the Fluorobenzoyl Group: This step involves the acylation of the intermediate compound with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Thiourea Moiety: The final step is the reaction of the intermediate with thiourea under acidic or basic conditions to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic fluorobenzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it useful in medicinal chemistry research.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-(4-FLUOROBENZOYL)THIOUREA exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The cyano and fluorobenzoyl groups can enhance binding affinity and specificity, while the thiourea moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-(4-CHLOROBENZOYL)THIOUREA: Similar structure but with a chlorine atom instead of fluorine.
N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-(4-METHYLBENZOYL)THIOUREA: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorobenzoyl group in N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-(4-FLUOROBENZOYL)THIOUREA imparts unique electronic and steric properties, potentially enhancing its reactivity and binding characteristics compared to its analogs.
This detailed overview provides a comprehensive understanding of N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-(4-FLUOROBENZOYL)THIOUREA, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C18H16FN3OS2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C18H16FN3OS2/c19-12-8-6-11(7-9-12)16(23)21-18(24)22-17-14(10-20)13-4-2-1-3-5-15(13)25-17/h6-9H,1-5H2,(H2,21,22,23,24) |
InChI Key |
XMZDKJMODUEWCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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